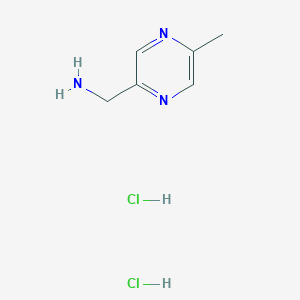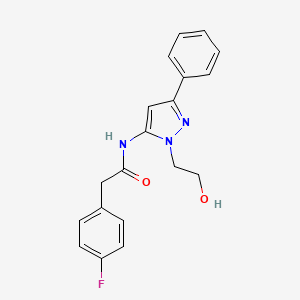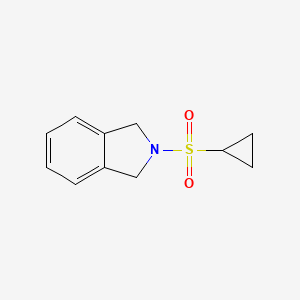![molecular formula C19H19FN2OS B2931097 2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851805-27-1](/img/structure/B2931097.png)
2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone is a useful research compound. Its molecular formula is C19H19FN2OS and its molecular weight is 342.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Excretion in Humans
A study focused on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This compound, while not directly matching the queried chemical, shares structural similarities, particularly in its fluorophenyl moiety. The research found extensive metabolism of the compound, with principal elimination via feces, and identified several metabolites through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy. This study illustrates the metabolic pathways and excretion mechanisms for fluorophenyl-containing compounds in humans (Renzulli et al., 2011).
Imaging Agent for Hypoxia in Human Tumors
Another relevant application in scientific research involves imaging hypoxia in human tumors using radiotracers. While not directly related to the queried compound, research on fluoromisonidazole (FMISO), which includes fluorophenyl groups, offers insights into the development of imaging agents for detecting tumor hypoxia. This study demonstrates how fluorine-18 labeled compounds can be used in positron emission tomography (PET) to assess hypoxia in human malignancies, suggesting potential pathways for developing similar imaging agents using fluorophenyl compounds (Koh et al., 1992).
Environmental Persistence and Human Exposure
The research on the persistence of organochlorine and organobromine contaminants, including compounds with bromophenyl and chlorophenyl groups, in human milk highlights the environmental and health implications of persistent organic pollutants. This study tracked the levels of various pollutants over 20-30 years, showing a significant decrease in organochlorine compounds but an increase in polybrominated diphenyl ethers (PBDEs). The environmental stability and bioaccumulation of such compounds underscore the importance of understanding the degradation and impact of fluorophenyl-containing compounds on human health (Norén & Meironyté, 2000).
Potential Therapeutic Applications
Research into the potential therapeutic applications of related compounds, such as the evaluation of 4-methylpyrazole for treating Stargardt disease, demonstrates the ongoing interest in utilizing specific chemical moieties for medical treatments. Although 4-methylpyrazole did not show sufficient inhibition of the visual cycle to be considered a treatment for Stargardt disease, this investigation into its pharmacodynamics illustrates the broader scientific interest in exploring the therapeutic potential of chemical compounds with specific functional groups (Jurgensmeier et al., 2007).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-14-2-4-16(5-3-14)13-24-19-21-10-11-22(19)18(23)12-15-6-8-17(20)9-7-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPCNKOTJAPHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2931017.png)
![5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine](/img/structure/B2931020.png)



![3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate](/img/structure/B2931024.png)
![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2931025.png)
![2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2931027.png)

![N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2931030.png)



